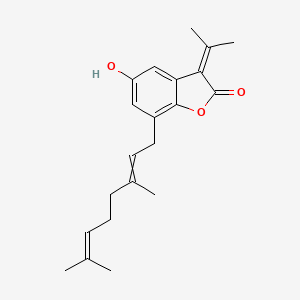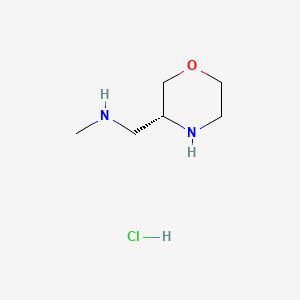
(R)-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde is a chemical compound with a complex structure that includes a morpholine ring, a methyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde typically involves the reaction of morpholine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is monitored using advanced analytical techniques to ensure consistent quality and efficiency. The use of automated systems and process control technologies helps in maintaining the desired reaction conditions and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the reactions of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced amine derivatives.
Applications De Recherche Scientifique
®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde include:
Morpholine derivatives: Compounds with similar morpholine ring structures.
Methylamine derivatives: Compounds containing methylamine groups.
Uniqueness
®-Methyl-morpholin-3-ylmethyl-aminedihydrochlorde is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C6H15ClN2O |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
N-methyl-1-[(3R)-morpholin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-4-6-5-9-3-2-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
JYPDNYIALLIMPJ-FYZOBXCZSA-N |
SMILES isomérique |
CNC[C@@H]1COCCN1.Cl |
SMILES canonique |
CNCC1COCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
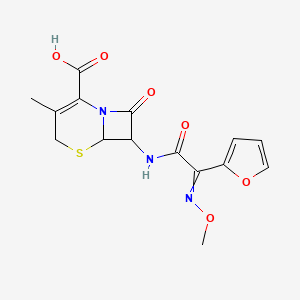
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
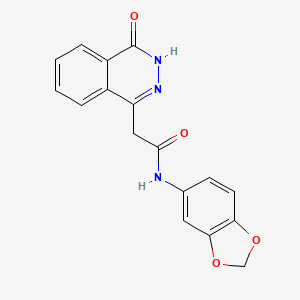
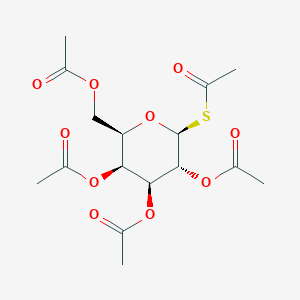
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)
![3-(2-hydroxy-5-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14093908.png)
